molecular formula C19H17N3O3 B11373953 N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373953
M. Wt: 335.4 g/mol
InChI Key: OWCLNYACKOMUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine-derived compound characterized by a dihydropyridazine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 4-ethoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition and related therapeutic areas.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-2-25-16-10-8-14(9-11-16)20-19(24)18-17(23)12-13-22(21-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24)

InChI Key

OWCLNYACKOMUEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Cyclocondensation

A common precursor for pyridazine derivatives is 4-hydroxynicotinic acid, which undergoes amide condensation with aniline derivatives. For example, in the synthesis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, 4-hydroxynicotinic acid reacts with aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in dimethylformamide (DMF). This method yields the pyridazine-carboxamide scaffold, which can be adapted for N-(4-ethoxyphenyl) substitution by replacing aniline with 4-ethoxyaniline.

Reaction Conditions

  • Solvent: DMF or acetone

  • Coupling Agents: EDC (1.2 eq), HOBt (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA, 2.0 eq)

  • Temperature: 50–70°C for 12–24 hours

  • Yield: 39–62% after purification.

Functionalization of the Pyridazine Core

Post-cyclization, the ethoxyphenyl and phenyl groups are introduced via nucleophilic substitution or Suzuki coupling. For instance, patent CN111393374A describes the use of phenylglycinol and 4-chlorophenylboronic acid to functionalize the pyridazine ring at the 1- and 3-positions, respectively. Adapting this approach, 4-ethoxyphenyl groups can be incorporated using palladium-catalyzed cross-coupling reactions.

Stepwise Synthesis from Modular Intermediates

A modular approach involving discrete intermediates allows precise control over substituent placement. This method is exemplified in the synthesis of N-(2-hydroxy-1-phenylethyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, which proceeds through five steps:

Intermediate Preparation

  • Intermediate 1: Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazide.

  • Intermediate 2: Condensation with 4-ethoxybenzoyl chloride introduces the ethoxyphenyl moiety.

  • Intermediate 3: Cyclization under acidic conditions (e.g., HCl/ethanol) forms the dihydropyridazine ring.

Final Amide Bond Formation

The carboxamide group is installed via coupling the pyridazine intermediate with 4-ethoxyaniline using EDC/HOBt.

Optimization Notes

  • Purification: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) improves yield to >60%.

  • Side Reactions: Overcoupling is mitigated by stoichiometric control of EDC (1.05 eq relative to amine).

Alternative Pathways: Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis (MAOS) offer reduced reaction times and higher yields. A study on analogous pyridazine derivatives achieved 85% yield in 30 minutes using microwave irradiation (150°C, 300 W). Adapting this protocol:

Procedure

  • Mix 4-hydroxynicotinic acid (1.0 eq), 4-ethoxyaniline (1.1 eq), EDC (1.2 eq), and HOBt (1.1 eq) in DMF.

  • Irradiate at 150°C for 30 minutes.

  • Quench with ice water and filter the precipitate.

Advantages

  • Time Efficiency: 30 minutes vs. 12 hours for conventional heating.

  • Yield Improvement: 85% vs. 39–62%.

Critical Analysis of Reaction Parameters

Solvent Selection

DMF is preferred for its high polarity and ability to dissolve coupling agents. However, acetone is used in crystallization steps to obtain high-purity single crystals.

Temperature and Catalysis

Comparative Data on Synthesis Methods

Method Reagents Time Yield Purity
Conventional CondensationEDC/HOBt, DIPEA12–24 h39–62%>95%
Microwave-AssistedEDC/HOBt, Microwave0.5 h85%>98%
Stepwise Modular SynthesisEDC/HOBt, Pd(PPh₃)₄48 h61%>97%

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, demonstrating potential as anticancer agents.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of synthesized derivatives, it was found that compounds similar to this compound displayed low IC50 values against several cancer cell lines, indicating strong efficacy compared to standard treatments like doxorubicin .

Synthesis of Novel Materials

The unique properties of this compound allow for its use in synthesizing novel materials. Its ability to participate in substitution reactions can lead to the formation of new compounds with tailored properties for specific applications.

Example: Polymer Chemistry

In polymer chemistry, derivatives of this compound can be utilized as monomers or cross-linking agents to develop materials with enhanced mechanical properties and thermal stability. The incorporation of such heterocyclic compounds into polymer matrices can improve their performance in various applications.

Comparative Analysis with Related Compounds

To understand the distinctiveness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
1-(4-Ethoxyphenyl)-3-oxo-1,4-dihydropyridazine-4-carboxylic acidSimilar ethoxy group; different carboxylic acid positionDifferent reactivity due to carboxylic acid placement
1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acidMethoxy instead of ethoxy groupVariation in biological activity due to methoxy substitution
1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-5-carboxylic acidEthoxy group; carboxylic acid at position 5Distinct chemical properties due to carboxylic acid positioning

The comparative analysis highlights how the specific functional groups and their positions contribute to the chemical behavior and biological activities of these compounds.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide with structurally related dihydropyridazine carboxamides, focusing on molecular features, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound: this compound C₁₉H₁₇N₃O₃ (inferred) - 1-Phenyl
- N-(4-Ethoxyphenyl)
Not reported Not reported Simpler structure; ethoxy group enhances solubility vs. halogens .
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₈H₁₃Cl₂N₃O₃ - 1-(4-Methoxyphenyl)
- N-(3,4-Dichlorophenyl)
Not reported Not reported Dichlorophenyl increases hydrophobicity; potential for stronger target binding.
Compound 45 C₃₄H₃₃FN₅O₅ - 1-Phenyl
- N-(3-Fluoro-4-(quinolinyloxy)phenyl)
148.5–150.1 44.1 Quinoline and fluorine enhance c-Met inhibition; higher molecular complexity.
Compound 29 C₃₄H₃₂FN₅O₆ - 1-Phenyl
- N-(3-Fluoro-4-(morpholinopropoxyquinolinyl)phenyl)
118.7–119.8 39.7 Morpholine improves pharmacokinetics; lower melting point suggests flexibility.
N-(3-Chloro-4-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C₁₈H₁₄ClN₃O₂ - 1-Phenyl
- N-(3-Chloro-4-methylphenyl)
Not reported Not reported Chlorine and methyl groups balance lipophilicity and metabolic stability.

Key Comparative Insights

Substituent Effects on Bioactivity The target compound lacks the fluorine or quinoline moieties present in derivatives like Compound 45 and Compound 29, which are critical for c-Met kinase inhibition . Its simpler structure may reduce potency but improve synthetic accessibility and oral bioavailability. N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide incorporates electron-withdrawing chlorine atoms, likely enhancing binding to hydrophobic kinase pockets.

Physicochemical Properties Melting Points: Derivatives with rigid substituents (e.g., quinoline in Compound 45) exhibit higher melting points (148–150°C), suggesting crystalline stability. The target compound’s melting point is unreported but may be lower due to its less constrained structure.

Biological Implications c-Met Inhibition: Quinoline- and morpholine-containing analogs (e.g., Compound 29) show enhanced kinase inhibition due to extended π-π stacking and hydrogen-bonding interactions . The target’s absence of these groups likely limits its kinase-targeting efficacy. Solubility vs. Binding Affinity: The ethoxy group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., N-(3-chloro-4-methylphenyl) derivative ), but this could come at the cost of reduced target affinity.

Biological Activity

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name N,1-bis(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide
InChI Key HLHQSUQSVCGRTD-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OCC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits kinase inhibition , making it a candidate for treating diseases influenced by kinase activity, such as cancer. Its mechanism involves modulating signaling pathways that are critical for cell proliferation and survival.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of similar structures exhibit significant anticancer properties, including tumor stasis in xenograft models. For example, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration .
  • Antimicrobial Properties :
    • The compound has been screened for antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA), where it showed enhanced activity compared to traditional antibiotics .
  • Anti-inflammatory Effects :
    • Preliminary data suggest that compounds with similar structures exhibit greater anti-inflammatory activity than curcumin, indicating potential applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study involving a related compound (N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine) demonstrated its efficacy in inhibiting Met kinase activity, leading to significant tumor reduction in preclinical models. The findings support the potential use of this compound as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

In vitro studies revealed that derivatives of this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, one derivative was found to be significantly more effective against MRSA than established antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityRemarks
N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazineModerate anticancer activityMethoxy group influences solubility
N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridinePotent Met kinase inhibitorAdvanced to Phase I clinical trials

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide?

  • Methodological Answer : A common approach involves coupling a pyridazinone core with substituted phenyl groups via amidation or nucleophilic substitution. For example, intermediate 1,4-dihydropyridazine derivatives can be synthesized using a multi-step protocol: (i) condensation of phenylhydrazine with β-keto esters, (ii) cyclization under acidic conditions, and (iii) coupling with 4-ethoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yields the final compound .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirm regiochemistry and substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 160–180 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion mass (e.g., [M+H]+^+ at m/z 364.1) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21_1/c space group) by slow evaporation from ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the pyridazinone ring with quinoline or thienopyrimidine scaffolds to assess potency changes in enzymatic assays (e.g., kinase inhibition) .
  • Substituent variation : Systematically alter the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy, halogen, or alkyl chains) and evaluate solubility/logP via shake-flask assays .
  • In vitro models : Use cell-based assays (e.g., NIH-3T3 or HEK293) to screen derivatives for target engagement (e.g., calcium modulation, CFTR potentiation) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Orthogonal assays : Compare results from fluorescence-based calcium flux assays (e.g., Fluo-4 AM) versus electrophysiology (e.g., patch-clamp) to confirm target specificity .
  • Structural analogs : Test compounds with minor structural differences (e.g., positional isomers of ethoxyphenyl) to isolate activity drivers .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50}, EC50_{50}) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt formation : Convert the free acid to sodium or hydrochloride salts via titration (e.g., NaOH in ethanol) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety to enhance solubility .
  • Co-solvent systems : Use PEG 400/water (20:80 v/v) or cyclodextrin complexes for dosing in animal models .

Q. How to determine the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow cooling of a saturated ethanol solution (0.1 M) at 4°C for 72 hours .
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures with SHELX-97, analyzing hydrogen bonds (e.g., N–H···O=C interactions) and π-π stacking distances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.